(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Description
(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (CAS: 2094737-51-4) is a bicyclic sulfonamide derivative characterized by a rigid hexahydro-1H-3a,6-methanobenzo[c]isothiazole scaffold. The compound features a trifluoromethylthio (-SCF₃) substituent at position 1 and two methyl groups at position 8, contributing to its stereochemical complexity and physicochemical stability. Its molecular formula is C₁₁H₁₆F₃NO₂S₂, with a molecular weight of 315.38 g/mol .
Key properties include:
Properties
IUPAC Name |
(1S,5R,7R)-10,10-dimethyl-4-(trifluoromethylsulfanyl)-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2S2/c1-9(2)7-3-4-10(9)6-19(16,17)15(8(10)5-7)18-11(12,13)14/h7-8H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHQCSIURSSCAX-NQMVMOMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)SC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)SC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the trifluoromethylsulfanyl group, and oxidation to form the dioxide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods are designed to minimize waste and reduce production costs while maintaining high product quality .
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the tricyclic core .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group plays a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in multiple pathways, influencing various biological processes .
Comparison with Similar Compounds
The compound belongs to a class of bicyclic sulfonamides with structural analogs differing in substituents and stereochemistry. Below is a detailed comparison:
Structural Analogs and Physicochemical Properties
*Estimated logP values based on substituent contributions.
Key Observations :
- The dimethyl groups at position 8 contribute to steric stabilization , reducing susceptibility to enzymatic degradation compared to unsubstituted analogs .
Biological Activity
The compound (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide , also known by its CAS number 2094737-51-4 , is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on available research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.38 g/mol . The presence of the trifluoromethylthio group is significant for its biological activity, particularly in enhancing lipophilicity and modulating receptor interactions.
Antiviral Activity
Research indicates that derivatives of the isothiazole class exhibit notable antiviral properties. For instance, analogues of the related compound TSAO (1-[2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]thymine)-3'-spiro-5"-(4"-amino-1",2"-oxathiole 2",2"-dioxide) have shown effective inhibition against HIV-1 with low effective concentrations ranging from 0.056 to 0.52 µM . This suggests that similar structural motifs in this compound could confer antiviral properties as well .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethylthio group may enhance the binding affinity to viral proteins or host cell receptors involved in viral entry or replication processes.
Study 1: Antiviral Efficacy
A study focusing on the synthesis and evaluation of triazole derivatives related to TSAO found that modifications at specific positions significantly increased antiviral potency. The findings suggest that similar modifications in this compound may lead to enhanced biological activity against viral pathogens .
Study 2: Toxicological Assessment
Preliminary toxicological assessments indicate that compounds within the same class exhibit varying degrees of cytotoxicity depending on their structural features. The safety profile of this compound requires further investigation to determine its therapeutic window and potential side effects.
Comparative Analysis of Structural Analogues
| Compound Name | CAS Number | Biological Activity | Effective Concentration |
|---|---|---|---|
| TSAO | Not available | Anti-HIV | 0.056 - 0.52 µM |
| (3aS,6R,7aR)-8,8-Dimethyl... | 2094737-51-4 | Potentially antiviral | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
